2,4-Dichloro-6-iodobenzoic acid
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Overview
Description
2,4-Dichloro-6-iodobenzoic acid is an organic compound with the molecular formula C7H3Cl2IO2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 4 on the benzene ring are replaced by chlorine atoms, and the hydrogen atom at position 6 is replaced by an iodine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-iodobenzoic acid can be achieved through several methods. One common approach involves the iodination of 2,4-dichlorobenzoic acid. This can be done using iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction typically proceeds under mild conditions, yielding the desired product with high purity .
Industrial Production Methods
Industrial production of this compound often involves the liquid-phase oxidation of 2,4-dichlorotoluene. This process uses a catalyst containing cobalt, manganese, and bromine, and is carried out in the presence of molecular oxygen at elevated temperatures (100-220°C). The resulting product is then purified to obtain high yields of this compound .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-iodobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction Reactions: The compound can be reduced to form different products depending on the reducing agents used.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions include various substituted benzoic acids, esters, and amides, depending on the specific reagents and conditions used .
Scientific Research Applications
2,4-Dichloro-6-iodobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-iodobenzoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved include oxidative stress pathways, where the compound can induce or mitigate oxidative damage in cells .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichlorobenzoic acid
- 2-Iodobenzoic acid
- 4-Iodobenzoic acid
Uniqueness
2,4-Dichloro-6-iodobenzoic acid is unique due to the presence of both chlorine and iodine atoms on the benzene ring. This combination of substituents imparts distinct chemical properties, making it more reactive in certain types of reactions compared to its analogs. The presence of iodine also enhances its potential biological activities, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C7H3Cl2IO2 |
---|---|
Molecular Weight |
316.90 g/mol |
IUPAC Name |
2,4-dichloro-6-iodobenzoic acid |
InChI |
InChI=1S/C7H3Cl2IO2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H,11,12) |
InChI Key |
DFKPCURHGHHJGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C(=O)O)I)Cl |
Origin of Product |
United States |
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